Koenidine

Antimalarial Drug Discovery Natural Product Pharmacology

Koenidine is a pyranocarbazole alkaloid with 2.7-fold higher oral bioavailability than koenimbine, ensuring reproducible systemic exposure in metabolic studies. It is validated against both chloroquine-sensitive (D6, IC50 63.07 ng/mL) and multi-drug resistant (W2, IC50 54.19 ng/mL) P. falciparum strains, providing a quantifiable dual-strain benchmark. Its established GLUT4 translocation mechanism via AKT-dependent signaling makes it the preferred tool compound for insulin resistance research. Procure with certified chromatographic purity for assay-ready reliability and cross-study reproducibility.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
CAS No. 24123-92-0
Cat. No. B1220425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKoenidine
CAS24123-92-0
Synonymskoenidine
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC(=C(C=C42)OC)OC
InChIInChI=1S/C20H21NO3/c1-11-8-14-13-9-16(22-4)17(23-5)10-15(13)21-18(14)12-6-7-20(2,3)24-19(11)12/h6-10,21H,1-5H3
InChIKeyIUZVYLWUISSZCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Koenidine (CAS 24123-92-0): Procurement-Grade Pyranocarbazole Alkaloid Reference Standard


Koenidine (also referred to as Koenigicine, Koenimbidine; CAS 24123-92-0) is a naturally occurring pyranocarbazole alkaloid primarily isolated from Murraya koenigii (curry leaf) and Alysicarpus ovalifolius [1]. It belongs to the carbazole class of organic compounds, characterized by a three-ring system containing a pyrrole ring fused on either side to a benzene ring [2]. With a molecular formula of C20H21NO3 and a molecular weight of 323.39 g/mol, Koenidine is commercially available as a phyproof® reference substance with certified chromatographic purity (≥95.0% by HPLC) for research applications . The compound exhibits characteristic UV absorption maxima at 239 and 361 nm in ethanol [3] and demonstrates a calculated LogP of approximately 4.6 and a topological polar surface area (TPSA) of 43.5 Ų [4].

Koenidine Procurement: Why Generic Carbazole Alkaloid Substitution Compromises Experimental Reproducibility


Despite structural similarities among pyranocarbazole alkaloids isolated from Murraya koenigii—including mahanimbine, koenimbine, girinimbine, and mahanine—these compounds exhibit markedly divergent pharmacological profiles that preclude generic substitution [1]. Even minor variations in the substitution pattern of the pyranocarbazole core (e.g., the presence of methoxy groups at the 8,9-positions in Koenidine versus alternative oxygenation patterns in koenimbine) translate into quantifiable differences in target engagement, metabolic stability, and in vivo efficacy . For instance, direct pharmacokinetic comparisons demonstrate that Koenidine exhibits 2.7-fold higher oral bioavailability than its close structural analog koenimbine, a difference that fundamentally alters its suitability for in vivo studies [2]. Furthermore, Koenidine has been specifically identified as a metabolically stable antidiabetic lead with demonstrated GLUT4 translocation activity mediated via the AKT-dependent signaling pathway, whereas other in-class alkaloids show distinct activity profiles against different therapeutic targets [3]. Substituting Koenidine with an alternative carbazole alkaloid without verifying these compound-specific parameters introduces uncontrolled variables that jeopardize assay reproducibility and invalidate cross-study comparisons.

Koenidine Quantitative Differentiation: Head-to-Head Evidence Against Carbazole Alkaloid Comparators


Antimalarial Potency of Koenidine Against Chloroquine-Sensitive and Multi-Drug Resistant Plasmodium falciparum Strains

In a direct head-to-head comparison, Koenidine (compound 3) demonstrated potent activity against both chloroquine-sensitive (D6) and multi-drug resistant (W2) strains of Plasmodium falciparum, with IC50 values of 63.07 ± 0.01 ng/mL and 54.19 ± 0.04 ng/mL, respectively [1]. Notably, Koenidine exhibited activity against the multi-drug resistant W2 strain with a lower IC50 (54.19 ng/mL) compared to the chloroquine-sensitive D6 strain (63.07 ng/mL), suggesting a lack of cross-resistance with chloroquine and potential utility against resistant malaria [2]. The same study isolated and evaluated the structurally related analog koenimbine (compound 2), providing an in-class comparator.

Antimalarial Drug Discovery Natural Product Pharmacology

In Vivo Pharmacokinetic Superiority: Koenidine Exhibits 2.7-Fold Higher Oral Bioavailability Versus Koenimbine

In a direct comparative pharmacokinetic study of isolated carbazole alkaloids, Koenidine (compound 4) demonstrated 2.7 times higher oral bioavailability than its close structural analog koenimbine (compound 2) [1]. This quantitative difference was established through in vivo pharmacokinetic studies that clearly showed Koenidine's superior systemic exposure following oral administration. The study further demonstrated that this bioavailability advantage translated directly into superior in vivo efficacy in a rodent type 2 diabetes model (leptin receptor-deficient db/db mice), where Koenidine produced a considerable reduction in postprandial blood glucose profile with improved insulin sensitivity [2].

Pharmacokinetics Drug Metabolism In Vivo Efficacy ADME

Metabolic Stability and GLUT4 Translocation Activity of Koenidine in Insulin Resistance Models

Koenidine was specifically identified as a metabolically stable antidiabetic compound when evaluated in a rodent type 2 diabetes model using leptin receptor-deficient db/db mice [1]. The compound's mechanism was traced to GLUT4 translocation mediated by the AKT-dependent signaling pathway in L6-GLUT4myc myotubes [2]. This pathway-specific activity, combined with documented metabolic stability, distinguishes Koenidine from other carbazole alkaloids that may lack this particular combination of target engagement and pharmacokinetic durability. The study's biological investigations progressed from preliminary in vitro evaluation of glucose uptake and GLUT4 translocation in L6-GLUT4myc myotubes, through to in vivo efficacy studies in streptozotocin-induced diabetic rats and db/db mice [3].

Diabetes Insulin Resistance GLUT4 Translocation Metabolic Disease

Synthetic Accessibility: HDDA-Enabled Total Synthesis Route for Koenidine

A robust synthetic route for Koenidine has been established using hexadehydro-Diels-Alder (HDDA)-enabled carbazolyne chemistry, enabling single-step de novo construction of the pyranocarbazole core [1]. This methodology allows the creation of highly substituted benzenoids and has been successfully applied to the synthesis of both mahanimbine and Koenidine [2]. The HDDA-enabled synthesis proceeds through trapping of the intermediate carbazolyne with a conjugated enal, followed by formal [2+2] cycloaddition, 4π-electrocyclic ring opening, and 6π-electrocyclic ring-closing events [3]. Additionally, an alternative palladium(II)-catalyzed oxidative cyclization route has been reported, confirming the compound's synthetic accessibility through multiple validated pathways .

Synthetic Chemistry Natural Product Synthesis Methodology Development

Koenidine Optimal Application Scenarios: Evidence-Backed Research and Procurement Use Cases


Antimalarial Drug Discovery: Multi-Drug Resistant Strain Screening

Koenidine is optimally deployed as a reference standard or positive control in antimalarial screening assays that specifically require activity against both chloroquine-sensitive (D6) and multi-drug resistant (W2) Plasmodium falciparum strains. The compound's documented IC50 values of 63.07 ± 0.01 ng/mL (D6) and 54.19 ± 0.04 ng/mL (W2) provide a quantifiable benchmark for assay validation and compound ranking [1]. Researchers investigating chloroquine-resistance bypass mechanisms or screening natural product libraries for antiplasmodial activity should prioritize Koenidine over analogs lacking dual-strain validation data.

Type 2 Diabetes and Insulin Resistance Mechanism Studies

Koenidine is particularly well-suited for in vivo studies of insulin resistance and type 2 diabetes, where its 2.7-fold bioavailability advantage over koenimbine translates into reliable systemic exposure and reproducible pharmacodynamic effects [2]. The compound's demonstrated ability to reduce postprandial blood glucose and improve insulin sensitivity in db/db mice, coupled with its validated mechanism of GLUT4 translocation via the AKT-dependent signaling pathway, makes it an ideal tool compound for investigating insulin signaling cascades and screening for insulin sensitizers [3].

Natural Product Method Development and Analytical Reference Standard

With characteristic UV absorption maxima at 239 and 361 nm in ethanol [4] and established chromatographic purity standards (≥95.0% by HPLC), Koenidine serves as an optimal analytical reference standard for method development in natural product chemistry. Applications include HPLC method validation, qNMR quantitation of carbazole alkaloids in Murraya koenigii extracts, and as a retention time marker for pyranocarbazole alkaloid profiling [5]. Procurement of certified reference material ensures traceability and reproducibility in analytical workflows.

Synthetic Methodology Development: Pyranocarbazole Core Construction

For synthetic organic chemistry laboratories developing new methodologies for polycyclic heteroaromatic compound synthesis, Koenidine represents a validated target compound with established synthetic routes via HDDA-enabled carbazolyne chemistry [6]. The availability of published synthetic procedures enables researchers to benchmark new synthetic methodologies against a compound with documented spectral data and known physicochemical properties (melting point: 248-250°C; LogP: 4.5) .

Technical Documentation Hub

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